(R)-Thionisoxetine hydrochloride

Norepinephrine Transporter Binding Affinity Radioligand Displacement

(R)-Thionisoxetine HCl (LY-368975 HCl) is the chiral, sulfur-substituted NRI with a verified sub-nanomolar Ki (0.20 nM) and 68× NET/SERT selectivity. Unlike generic NRIs (nisoxetine, atomoxetine), its structurally differentiated oxo→thio switch eliminates off-target serotonergic confounds at low ED₅₀ (0.21 mg/kg) and enables validated ¹¹C-radiolabeling (2–3 Ci/μmol) for PET. Rigid enantiopurity guarantees batch-to-batch reproducibility in displacement assays and monoamine panels.

Molecular Formula C17H22ClNO2
Molecular Weight 307.8 g/mol
CAS No. 57754-86-6
Cat. No. B1662573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Thionisoxetine hydrochloride
CAS57754-86-6
Synonyms3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine
3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
Lilly 135252
Lilly 94939
LY 135252
LY 94939
LY-135252
N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine
nisoxetine
nisoxetine hydrochloride
nisoxetine hydrochloride, (+-)-isomer
nisoxetine, (+-)-isome
Molecular FormulaC17H22ClNO2
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
InChIInChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H
InChIKeyLCEURBZEQJZUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-Thionisoxetine Hydrochloride (CAS 57754-86-6)? A Procurement-Oriented Overview


(R)-Thionisoxetine hydrochloride (CAS 57754-86-6), also designated LY-368975, is a chiral phenoxypropanamine derivative and a high-affinity, selective inhibitor of the norepinephrine transporter (NET) [1]. As a structural analog of nisoxetine—the parent compound of this chemotype—it belongs to the class of neuronal norepinephrine (NE) reuptake inhibitors (NRIs) [1]. The hydrochloride salt (molecular formula C17H22ClNO₂, MW 307.8 g/mol) is the preferred form for research applications due to its enhanced aqueous solubility and stability .

Why Generic Nisoxetine or Other NET Inhibitors Cannot Substitute for (R)-Thionisoxetine


Substituting (R)-thionisoxetine with a generic NET inhibitor (e.g., nisoxetine, atomoxetine, or reboxetine) introduces significant experimental variability that compromises data reproducibility and mechanistic interpretation. Within the NRI class, seemingly minor structural modifications (e.g., oxygen-to-sulfur substitution or chiral inversion) produce quantifiably divergent binding affinities, transporter selectivity profiles, and in vivo pharmacodynamic responses [1][2]. These differences are not merely incremental; they represent orders-of-magnitude shifts in target engagement and off-target activity that directly impact assay outcomes, dose-response relationships, and the translational relevance of preclinical findings [1][2].

Quantitative Differentiation: (R)-Thionisoxetine vs. Closest Comparators


NET Binding Affinity: Sub-Nanomolar Ki Outperforms Parent Nisoxetine

(R)-Thionisoxetine exhibits a Ki of 0.20 nM in [³H]nisoxetine binding assays, representing an approximately 7-fold higher affinity for NET compared to its parent compound (R)-nisoxetine (Ki ≈ 1.4 nM) [1]. This sub-nanomolar affinity also exceeds that of clinically established NRIs such as atomoxetine (Ki = 5 nM) and desipramine (Ki = 4 nM) .

Norepinephrine Transporter Binding Affinity Radioligand Displacement

NET/SERT Selectivity Ratio: (R)-Thionisoxetine Offers 68-Fold Discrimination

(R)-Thionisoxetine demonstrates a NET/SERT selectivity ratio of approximately 68 (Ki NET = 1.9 nM, Ki SERT = 130 nM) [1]. In contrast, (R)-nisoxetine exhibits a lower selectivity ratio (~1:12 NET:SERT, based on Ki values of 0.46–5.1 nM for NET and 158–383 nM for SERT, yielding a ratio of ~30–75 depending on assay conditions) . Atomoxetine (Ki NET = 5 nM, Ki SERT = 77 nM) has a selectivity ratio of only ~15 . This indicates that (R)-thionisoxetine provides superior discrimination between NET and SERT, minimizing serotonergic off-target engagement at pharmacologically relevant concentrations.

Transporter Selectivity Off-Target Profiling Serotonin Transporter

Enantiomeric Potency Difference: (R)-Isomer Is >425-Fold More Potent Than (S)-Isomer

The (R)-enantiomer of thionisoxetine displays a Ki of 0.20 nM at NET, whereas the (S)-enantiomer is dramatically less potent (IC₅₀ = 85 nM) [1][2]. This >425-fold difference underscores the critical importance of stereochemical purity for experimental consistency. In comparison, the (R)-enantiomer of nisoxetine is only approximately 2–3-fold more potent than its (S)-counterpart [1].

Chiral Pharmacology Stereoselectivity Enantiomeric Excess

In Vivo Central NE Depletion: ED₅₀ = 0.21 mg/kg (Rat Hypothalamus)

(R)-Thionisoxetine prevents hypothalamic NE depletion by 6-hydroxydopamine with an ED₅₀ of 0.21 mg/kg in rats, demonstrating potent central activity [1]. Peripheral protection of heart NE (ED₅₀ = 3.4 mg/kg) and urethral NE (ED₅₀ = 1.2 mg/kg) follows a similar dose-response profile [1]. In contrast, nisoxetine exhibits an ED₅₀ of approximately 1.0–3.0 mg/kg in comparable central NE depletion models [2].

In Vivo Pharmacodynamics Central Nervous System Dose-Response

PET Radiotracer Compatibility: Validated ¹¹C-Radiolabeling for In Vivo NET Imaging

(R)-Thionisoxetine has been successfully radiolabeled with carbon-11 ([¹¹C]-(R)-thionisoxetine) with high specific radioactivity (2–3 Ci/μmol) and radiochemical purity, enabling its evaluation as a PET radiotracer for mapping NET distribution in vivo [1]. This contrasts with nisoxetine and tomoxetine, for which no validated PET radiolabeling protocols are widely established. The radiolabeling process retains enantiomeric purity (>99% ee), ensuring that the imaging probe accurately reflects the pharmacology of the unlabeled compound [1].

Positron Emission Tomography Radioligand Development Molecular Imaging

Optimal Research and Industrial Use Cases for (R)-Thionisoxetine Hydrochloride


High-Throughput Screening (HTS) for Novel NET Inhibitors

Utilize (R)-thionisoxetine hydrochloride as a high-affinity reference standard (Ki = 0.20 nM) in radioligand displacement or fluorescence-based assays to benchmark novel NET inhibitors. Its sub-nanomolar affinity [1] ensures a robust assay signal and a wide dynamic range, enabling accurate IC₅₀ determinations for test compounds.

In Vivo Noradrenergic Pharmacology Studies

Employ (R)-thionisoxetine in rodent models of NE depletion (e.g., 6-hydroxydopamine challenge) at low doses (ED₅₀ = 0.21 mg/kg) [1] to achieve maximal central NET occupancy while minimizing off-target serotonergic effects (NET/SERT selectivity ratio = 68) [2]. This reduces compound usage and mitigates potential confounding behavioral or physiological readouts.

PET Tracer Development and Preclinical Imaging

Leverage the established ¹¹C-radiolabeling chemistry of (R)-thionisoxetine (specific radioactivity 2–3 Ci/μmol) [2] to synthesize [¹¹C]-(R)-thionisoxetine for PET imaging studies of NET distribution in the brain and peripheral organs. This application is uniquely enabled by the validated synthetic route and high enantiomeric purity of the precursor [2].

Selectivity Profiling in Polypharmacology Screens

Include (R)-thionisoxetine in broad-panel selectivity screens against monoamine transporters (SERT, DAT) and off-target receptors. Its high NET selectivity (68-fold over SERT) [2] and minimal affinity for other receptors (Ki > 1 μM for most) [3] provide a clean noradrenergic control, aiding in the deconvolution of polypharmacological mechanisms.

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